2-Oxo-1,3-benzoxathiol-5-yl acetate
CAS No.: 82531-06-4
Cat. No.: VC0541498
Molecular Formula: C9H6O4S
Molecular Weight: 210.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82531-06-4 |
|---|---|
| Molecular Formula | C9H6O4S |
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | (2-oxo-1,3-benzoxathiol-5-yl) acetate |
| Standard InChI | InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3 |
| Standard InChI Key | GBLGMSCMLNOGSY-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC2=C(C=C1)OC(=O)S2 |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)OC(=O)S2 |
| Appearance | Solid powder |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of 2-oxo-1,3-benzoxathiol-5-yl acetate comprises a bicyclic system combining a benzene ring fused with a 1,3-oxathiol-2-one moiety. The acetate group is appended at the 5-position of the benzoxathiolone system (Figure 1). Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₆O₄S | |
| Molecular weight | 210.21 g/mol | |
| IUPAC name | (2-oxo-1,3-benzoxathiol-5-yl) acetate | |
| SMILES | CC(=O)OC1=CC2=C(C=C1)OC(=O)S2 |
X-ray crystallography of structurally analogous compounds, such as 2-oxo-1,3-benzoxathiol-6-yl acetate, reveals a non-planar conformation due to steric interactions between the acetate group and the fused ring system. The dihedral angle between the benzoxathiolone plane and the acetate substituent is approximately 74.42° in the 6-yl isomer, suggesting similar torsional strain in the 5-yl derivative .
Spectroscopic Features
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IR Spectroscopy: Stretching vibrations for C=O (1740–1680 cm⁻¹) and S=O (1160–1120 cm⁻¹) groups dominate the spectrum .
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NMR: ¹H NMR signals for the aromatic protons appear at δ 6.8–7.5 ppm, while the acetate methyl group resonates at δ 2.3–2.5 ppm .
Synthesis and Derivatization
Synthetic Routes
The synthesis of 2-oxo-1,3-benzoxathiol-5-yl acetate typically involves functionalization of the parent benzoxathiolone scaffold:
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Nitration and Reduction:
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Direct Acetylation:
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (65%), CH₂Cl₂, rt, 2 h | 75% |
| Acetylation | Ac₂O, pyridine, DMAP, reflux | 51% |
Physicochemical Properties
Thermodynamic Parameters
Comparative Analysis with Structural Analogs
| Compound | Substituent | Activity |
|---|---|---|
| 2-Oxo-1,3-benzoxathiol-6-yl acetate | Acetate at C6 | Antifungal (IC₅₀ = 12 µM) |
| 4-(4-Bromophenyl)-2-oxo derivative | Bromophenyl at C4 | Anticancer (EC₅₀ = 8 µM) |
| 7-Phenyl-2-oxo derivative | Phenyl at C7 | Antioxidant (EC₅₀ = 45 µM) |
Future Research Directions
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